molecular formula C21H18N2O2 B5817679 4-[(diphenylacetyl)amino]benzamide

4-[(diphenylacetyl)amino]benzamide

Cat. No.: B5817679
M. Wt: 330.4 g/mol
InChI Key: HPORDFMVSYBZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Diphenylacetyl)amino]benzamide is a benzamide derivative characterized by a diphenylacetyl group attached to the amino position of the benzamide core. Its synthesis involves the acylation of amines with N-(diphenylacetyl)-4-aminobenzoyl chloride in dry dioxane, yielding a series of novel amides . The diphenylacetyl moiety imparts significant lipophilicity and steric bulk, which may influence both physicochemical properties and biological interactions.

Properties

IUPAC Name

4-[(2,2-diphenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c22-20(24)17-11-13-18(14-12-17)23-21(25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPORDFMVSYBZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(diphenylacetyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and utilizing eco-friendly processes.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The use of recoverable catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[(Diphenylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(Diphenylacetyl)amino]benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(diphenylacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit serine proteases and other enzymes involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

The following analysis compares 4-[(diphenylacetyl)amino]benzamide with structurally related benzamides, focusing on synthesis, substituent effects, and functional implications.

Structural Analogs and Substituent Variations

Methoxy- and Sulfamoyl-Substituted Benzamides

Compounds such as [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] () feature methoxy and sulfamoyl groups. These substituents enhance hydrogen-bonding capacity and solubility compared to the lipophilic diphenylacetyl group. The sulfamoyl group may confer biological activity targeting enzymes like carbonic anhydrases .

Imatinib Mesylate (IM)

IM (4-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yl]aminophenyl]benzamide) () includes a pyrimidinylamino-phenyl group and a methylpiperazine tail. This complex structure enables kinase inhibition (e.g., BCR-ABL), whereas the diphenylacetyl group in this compound lacks such specificity. IM’s metabolism produces active metabolites, whereas diphenylacetyl derivatives may undergo hydrolysis or oxidation .

Alkoxy-Substituted Benzamides

Compounds like N-[(2S)-3-(4-butoxyphenyl)-1-oxopropan-2-yl]benzamide () incorporate alkoxy chains (butoxy, pentyloxy), increasing solubility but reducing membrane permeability relative to diphenylacetyl derivatives.

Trifluoromethyl- and Hydrazone-Modified Benzamides

Derivatives such as N-(2-amino-4-(trifluoromethyl)phenethyl)benzamide () and hydrazonomethyl-linked benzamides () exhibit electron-withdrawing trifluoromethyl or hydrazone groups. These substituents alter electronic density and may enhance metabolic stability compared to diphenylacetyl’s electron-rich aromatic system .

Thiophene- and Hydrazide-Containing Benzamides

4-((Thiophen-2-yl-methylene)amino)benzamides () and 4-(dimethylamino)benzohydrazide () introduce heterocyclic (thiophene) or hydrazide functionalities. Thiophene enhances π-π stacking, while hydrazides offer additional hydrogen-bonding sites, contrasting with diphenylacetyl’s steric dominance .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents logP (Predicted) Solubility (mg/mL)
This compound C₂₁H₁₈N₂O₂ 330.38 Diphenylacetyl 5.2 <0.1 (Low)
IM () C₂₉H₃₁N₇O 493.60 Pyrimidinylamino, Piperazine 3.8 0.1–1.0
4-{[2-(3,4-Diethoxyphenyl)acetyl]amino}benzamide () C₁₉H₂₂N₂O₄ 342.39 Diethoxyphenylacetyl 3.5 ~1.0
4-((Thiophen-2-yl-methylene)amino)benzamide () C₁₂H₁₀N₂OS 230.28 Thiophene-methylene 2.8 ~5.0

Key Observations:

  • Lipophilicity : The diphenylacetyl group confers higher logP (5.2) compared to analogs with polar substituents (e.g., thiophene: 2.8).
  • Solubility : Alkoxy and sulfamoyl groups () improve aqueous solubility, whereas diphenylacetyl derivatives exhibit poor solubility.
  • Metabolism : Diphenylacetyl’s aromaticity may lead to oxidative metabolism (e.g., hydroxylation), while IM undergoes hepatic CYP3A4-mediated metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.